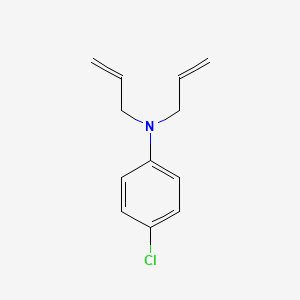![molecular formula C19H22N6OS B1639025 2(3H)-Thiazolone, 3,4-diMethyl-5-[2-[[4-(1-piperazinyl)phenyl]aMino]-4-pyriMidinyl]-](/img/structure/B1639025.png)
2(3H)-Thiazolone, 3,4-diMethyl-5-[2-[[4-(1-piperazinyl)phenyl]aMino]-4-pyriMidinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRD-K30748066 is a small-molecule compound that has garnered attention in scientific research due to its potential therapeutic applications. It has been studied for its effects on various cellular processes and its potential as a drug candidate in cancer therapy .
Preparation Methods
The synthetic routes and reaction conditions for BRD-K30748066 are not extensively detailed in the available literature. it is typically synthesized through a series of organic reactions involving specific reagents and catalysts. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the compound .
Chemical Reactions Analysis
BRD-K30748066 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a tool compound to study various chemical reactions and mechanisms.
Biology: It has been investigated for its effects on cellular processes, including cell proliferation and apoptosis.
Medicine: It is being studied as a potential therapeutic agent in cancer therapy, particularly for its ability to inhibit certain cellular pathways involved in tumor growth.
Industry: It may have applications in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of BRD-K30748066 involves its interaction with specific molecular targets and pathways within cells. It has been shown to affect the expression of certain genes and proteins, leading to changes in cellular processes such as proliferation and apoptosis. The exact molecular targets and pathways involved are still being investigated, but it is believed to interact with key signaling pathways involved in cancer progression .
Comparison with Similar Compounds
BRD-K30748066 can be compared with other similar compounds, such as:
BRD-K01737880: Another small-molecule compound with potential therapeutic applications.
BRD-A86708339: A compound studied for its effects on cellular processes and potential as a drug candidate.
Isoliquiritigenin: A natural compound with known biological activities, including anti-cancer properties.
Teniposide: A chemotherapeutic agent used in the treatment of certain cancers.
BRD-K30748066 is unique in its specific molecular interactions and potential therapeutic applications, making it a valuable compound for further research .
Properties
Molecular Formula |
C19H22N6OS |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
3,4-dimethyl-5-[2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]-1,3-thiazol-2-one |
InChI |
InChI=1S/C19H22N6OS/c1-13-17(27-19(26)24(13)2)16-7-8-21-18(23-16)22-14-3-5-15(6-4-14)25-11-9-20-10-12-25/h3-8,20H,9-12H2,1-2H3,(H,21,22,23) |
InChI Key |
CGGMDMYBCWDOLZ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=O)N1C)C2=NC(=NC=C2)NC3=CC=C(C=C3)N4CCNCC4 |
Canonical SMILES |
CC1=C(SC(=O)N1C)C2=NC(=NC=C2)NC3=CC=C(C=C3)N4CCNCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2S)-2-hexadecanoyloxy-3-phenylmethoxypropyl] hexadecanoate](/img/structure/B1638951.png)

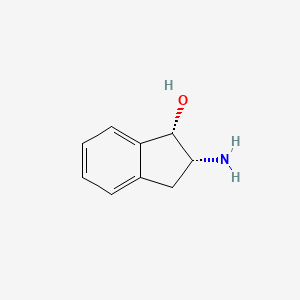
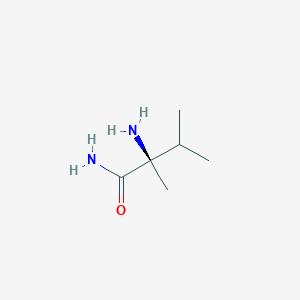
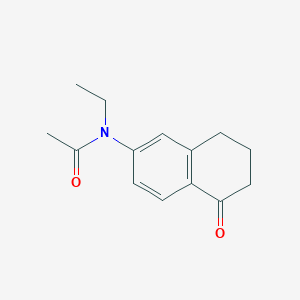
![(3R,7AS)-3-(Tert-butyl)tetrahydropyrrolo[1,2-C]oxazol-1(3H)-one](/img/structure/B1638995.png)
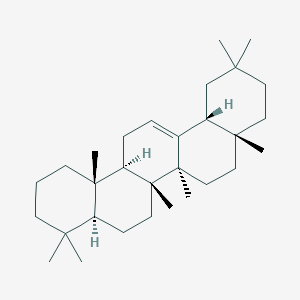

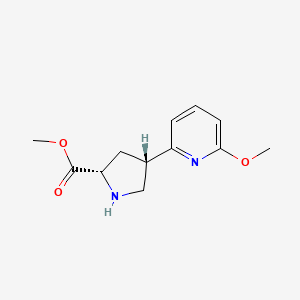
![1,1'-[(1E)-1,2-Difluoro-1,2-ethenediyl]bis[3-(trifluoromethyl)benzene]](/img/structure/B1639013.png)
![tert-butyl [(1R)-4-oxocyclohex-2-en-1-yl]carbamate](/img/structure/B1639014.png)

